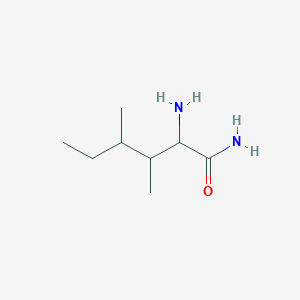![molecular formula C11H16O2 B13315110 1-{Bicyclo[2.2.1]heptan-2-yl}butane-1,3-dione](/img/structure/B13315110.png)
1-{Bicyclo[2.2.1]heptan-2-yl}butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{Bicyclo[2.2.1]heptan-2-yl}butane-1,3-dione is an organic compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigidity and stability. The presence of the butane-1,3-dione moiety adds to its chemical versatility, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{Bicyclo[2.2.1]heptan-2-yl}butane-1,3-dione typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction between a diene and a dienophile under controlled conditions yields the desired bicyclic compound. For instance, the reaction of cyclopentadiene with a suitable dienophile can produce the bicyclo[2.2.1]heptane core, which can then be functionalized to introduce the butane-1,3-dione group .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity. Catalysts may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-{Bicyclo[2.2.1]heptan-2-yl}butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the dione group to diols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, diols, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
1-{Bicyclo[2.2.1]heptan-2-yl}butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its stability and rigidity.
Industry: It is used in the synthesis of polymers and other materials that require stable bicyclic structures
Mechanism of Action
The mechanism by which 1-{Bicyclo[2.2.1]heptan-2-yl}butane-1,3-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure provides a rigid framework that can fit into specific binding sites, while the butane-1,3-dione moiety can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: Known for its stability and rigidity, similar to 1-{Bicyclo[2.2.1]heptan-2-yl}butane-1,3-dione.
Camphor: Another bicyclic compound with a similar structure but different functional groups.
Norbornane: A saturated hydrocarbon with a bicyclic structure, used in various chemical applications
Uniqueness
This compound is unique due to the presence of the butane-1,3-dione group, which imparts additional chemical reactivity and versatility compared to other bicyclic compounds. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)butane-1,3-dione |
InChI |
InChI=1S/C11H16O2/c1-7(12)4-11(13)10-6-8-2-3-9(10)5-8/h8-10H,2-6H2,1H3 |
InChI Key |
JCHONSNUCSVLAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1CC2CCC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


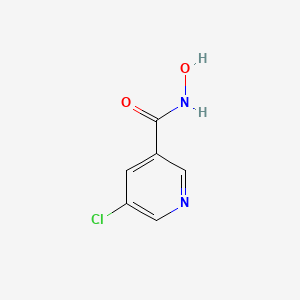
![3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13315036.png)
![2-[(2-Methylpentyl)amino]cyclohexan-1-ol](/img/structure/B13315041.png)
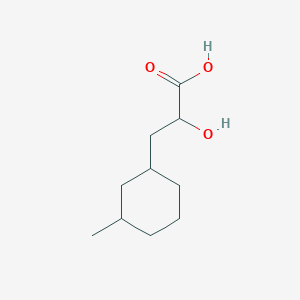
![2H,3H,4H,5H-Pyrido[4,3-f][1,4]oxazepine](/img/structure/B13315046.png)
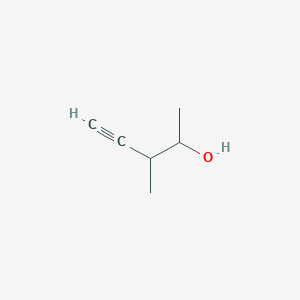
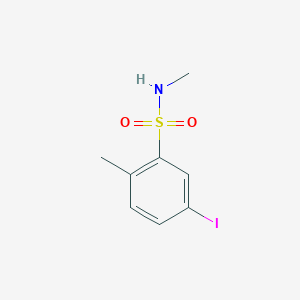
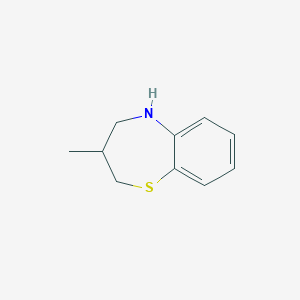

![2-[1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13315071.png)
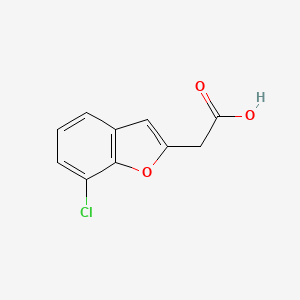

![Tert-butyl[(5-methylfuran-2-yl)methyl]amine](/img/structure/B13315099.png)
